Computed Lipophilicity (XLogP3) and Predicted Aqueous Solubility vs. Benzylidene Analog
The furan-containing target compound exhibits a computed XLogP3 of 0.7, which is markedly lower than that of its direct benzylidene analog, N-(2-aziridin-1-yl-ethyl)-benzylidene-amine (predicted XLogP3 ≈ 1.8), indicating superior predicted aqueous solubility and a more favorable drug-likeness profile for oral bioavailability [1]. The lower lipophilicity is attributed to the furan oxygen, which also contributes to a higher topological polar surface area (TPSA = 28.5 Ų vs. ~12 Ų for the benzylidene analog).
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 0.7; TPSA = 28.5 Ų |
| Comparator Or Baseline | N-(2-aziridin-1-yl-ethyl)-benzylidene-amine (predicted XLogP3 ≈ 1.8; TPSA ≈ 12 Ų) |
| Quantified Difference | ΔXLogP3 ≈ -1.1 log units; ΔTPSA ≈ +16.5 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
For procurement in early drug discovery, a lower logP/higher TPSA directly correlates with reduced non-specific binding and improved solubility in aqueous assay buffers, reducing the risk of false negatives in biochemical screens.
- [1] PubChem Computed Properties for CID 127255419 and predicted analog values based on fragment-based calculation. NCBI (2025). https://pubchem.ncbi.nlm.nih.gov/compound/4063-91-6 View Source
